5-chloro-1,1-dimethoxyPentane
Description
5-Chloro-1,1-dimethoxyPentane is a chloro-substituted acetal derivative with the molecular formula C₇H₁₅ClO₂. Its structure consists of a linear pentane backbone with two methoxy (-OCH₃) groups attached to the first carbon (C1) and a chlorine atom at the terminal carbon (C5). This compound belongs to the class of acetals, which are typically synthesized via acid-catalyzed reactions between alcohols and aldehydes/ketones. Acetals are known for their stability under basic conditions and hydrolytic sensitivity in acidic environments.
Properties
CAS No. |
92886-56-1 |
|---|---|
Molecular Formula |
C7H15ClO2 |
Molecular Weight |
166.64 g/mol |
IUPAC Name |
5-chloro-1,1-dimethoxypentane |
InChI |
InChI=1S/C7H15ClO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
MUEDGCQWQHZDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-1,1-dimethoxyPentane with structurally or functionally related compounds, focusing on molecular features, physical properties, and reactivity.
5-Chloro-2-pentanone Ethylene Ketal (CAS RN: 5978-08-5)
- Molecular Formula : C₇H₁₃ClO₂
- Molecular Weight : 164.62 g/mol
- Structure: A cyclic ketal derived from 2-pentanone and ethylene glycol, with a chlorine atom at C5.
- Key Differences :
5-Chloro-1-pentyne (CAS RN: 14267-92-6)
- Molecular Formula : C₅H₇Cl
- Molecular Weight : 102.56 g/mol
- Structure : Terminal alkyne (-C≡CH) with a chlorine atom at C5.
- Key Differences :
Pyrazole Derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
- Molecular Formula : C₆H₇ClN₂O
- Structure : Heterocyclic pyrazole core with chloro, methyl, and aldehyde substituents.
- Key Differences :
Data Table: Comparative Analysis of Related Compounds
Research Findings and Reactivity Insights
- Synthetic Methods :
- Chloro-substituted acetals/ketals are often synthesized via phase-transfer catalysis (PTC), as demonstrated in pyrazole derivatives using PEG-400 to enhance reaction efficiency .
- Linear acetals like this compound may require acid catalysts (e.g., HCl or p-TsOH) for formation, similar to cyclic ketal synthesis .
- Stability :
- Applications :
- Chloro-acetals serve as intermediates in organic synthesis, while pyrazole derivatives are prioritized for bioactive molecule development .
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